N-(2,4-difluorobenzyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
This compound features a pyridine core substituted at the 5-position with a 3-methyl-1,2,4-oxadiazole ring. A thioether linkage connects the pyridine to an acetamide group, which is further substituted with a 2,4-difluorobenzyl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the difluorobenzyl group contributes to lipophilicity and target binding . The compound’s design aligns with strategies to optimize pharmacokinetic properties in drug discovery, particularly for antimicrobial or kinase-targeting agents .
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2S/c1-10-22-17(25-23-10)12-3-5-16(21-8-12)26-9-15(24)20-7-11-2-4-13(18)6-14(11)19/h2-6,8H,7,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCCBCYEZJJNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2,4-difluorobenzyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C21H21F2N3O5. It features a difluorobenzyl group and a thioacetamide linkage with a pyridine and oxadiazole moiety, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 433.41 g/mol |
| Boiling Point | Not available |
| H-bond Acceptors | 7 |
| H-bond Donors | 1 |
| Lipophilicity (LogP) | High |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(2,4-difluorobenzyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. For example, thioacetamide derivatives have shown activity against Gram-negative bacteria by targeting cysteine synthase A (CysK), an enzyme critical for bacterial survival. The mechanism involves the formation of a false substrate that inhibits bacterial growth .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications in the thioacetamide and aryl groups significantly influence antibacterial potency. Substitutions at specific positions on the aromatic ring can enhance activity against resistant strains of bacteria. For instance, introducing electron-withdrawing groups generally improves antibacterial efficacy .
Study on Thioacetamide Derivatives
A study published in Molecules explored the SAR of thioacetamide-triazole compounds against E. coli K12. The results showed that certain modifications led to improved minimum inhibitory concentration (MIC) values, demonstrating the importance of structural variations in enhancing biological activity .
BChE Inhibition Studies
Another investigation focused on the inhibition of butyrylcholinesterase (BChE), where various substituted thioacetamides were tested. Some compounds exhibited significant inhibition with IC50 values comparable to standard drugs. This suggests potential applications in treating conditions like Alzheimer's disease .
Comparaison Avec Des Composés Similaires
Key Structural Features and Analogues
The table below compares the target compound with structurally related molecules:
Key Observations
Core Heterocycles :
- The target compound’s pyridine core distinguishes it from cephalosporin (16e) or pyrazole (28) analogues. Pyridine-based structures often exhibit improved solubility compared to bulkier bicyclic systems .
- Replacement of 1,2,4-oxadiazole with 1,2,4-triazole (e.g., ) reduces metabolic stability but may enhance hydrogen-bonding interactions .
Substituent Effects :
- Halogenation : The 2,4-difluorobenzyl group in the target compound offers a balance between lipophilicity and electronic effects, contrasting with 3,4-dichlorophenyl (16e) or trifluoromethyl (28) groups, which prioritize electron-withdrawing properties .
- Thioether Linkage : Present in all listed compounds, this group enhances conformational flexibility and resistance to enzymatic cleavage compared to ethers .
Compounds like 45/50 () highlight the therapeutic versatility of this structural class in oncology and virology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
